1,2-Epoxypentane

Biocatalysis Enantioselective Synthesis Epoxide Hydrolase

Choose 1,2-Epoxypentane for unmatched >99% ee enantioselectivity in (R)-1,2-pentanediol synthesis and precise gelation kinetics in aerogel fabrication. Its specific alkyl chain (C5) directly optimizes reaction outcomes versus 1,2-epoxybutane or 1,2-epoxyhexane analogs. Procure consistent high purity (≥98%) for reproducible results in chiral pharmaceuticals and next-generation catalyst development.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 1003-14-1
Cat. No. B089766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxypentane
CAS1003-14-1
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCCC1CO1
InChIInChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3
InChIKeySYURNNNQIFDVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Epoxypentane (CAS 1003-14-1): Technical Specifications and Procurement Baseline for Scientific and Industrial Users


1,2-Epoxypentane (CAS 1003-14-1) is a terminal aliphatic epoxide with a five-carbon alkyl chain, classifying it as a monosubstituted oxirane . Its physical properties include a boiling point of 89-90°C at 750 mmHg and a density of 0.83 g/mL at 25°C . As a reactive cyclic ether, its strained three-membered ring makes it susceptible to nucleophilic attack and ring-opening reactions, positioning it as a versatile intermediate in organic synthesis and materials science . This document provides a rigorous, evidence-based analysis of its quantifiable differentiation from structural analogs to inform scientific selection and procurement decisions.

1,2-Epoxypentane (CAS 1003-14-1): Why In-Class Analogs Are Not Direct Replacements


Substituting 1,2-epoxypentane with other terminal epoxides, such as 1,2-epoxybutane or 1,2-epoxyhexane, is scientifically unsound due to quantifiable differences in reaction kinetics and stereochemical outcomes. The length of the alkyl chain directly impacts both steric hindrance and the electronic environment of the oxirane ring, altering the rate and regioselectivity of ring-opening reactions [1]. For instance, enzymatic hydrolysis rates vary significantly with substrate size, as demonstrated by the reduced activity of epoxide hydrolases from 1,2-epoxypropane to 1,2-epoxypentane [2]. Furthermore, the specific physical properties, such as a boiling point of 89-90°C and a density of 0.83 g/mL, are critical parameters for process design and cannot be assumed for homologs . The evidence presented below quantifies these critical distinctions.

1,2-Epoxypentane (CAS 1003-14-1): Quantified Differentiation Evidence for Scientific Evaluation


Chain-Length Dependent Reactivity in Enantioconvergent Hydrolysis

An engineered Escherichia coli strain overexpressing the novel Streptomyces fradiae epoxide hydrolase SfEH1 catalyzes the enantioconvergent hydrolysis of racemic 1,2-epoxypentane, producing (R)-1,2-pentanediol in >99% enantiomeric excess (ee) and 93% yield from the racemate [1]. Under identical conditions with the same biocatalyst, the hydrolysis of the shorter-chain analog 1,2-epoxybutane results in a significantly lower yield and enantioselectivity, demonstrating that the C5 chain of 1,2-epoxypentane provides an optimal balance of steric and electronic interactions within the enzyme's active site [1].

Biocatalysis Enantioselective Synthesis Epoxide Hydrolase

Defined Proton Scavenger for Sol-Gel Synthesis of Energetic Metal Oxide Aerogels

In a patented process for manufacturing nanostructured metal-oxide energetic materials, 1,2-epoxypentane is specified as a viable proton scavenger to induce and control gelation at room temperature [1]. The method involves dissolving a metal salt in a solvent and adding the proton scavenger; the selection of 1,2-epoxypentane, with its specific C5 alkyl chain, directly influences the gelation kinetics and final aerogel morphology compared to shorter-chain epoxides like propylene oxide or 1,2-epoxybutane [1]. While the patent lists other epoxides, the inclusion of 1,2-epoxypentane is not arbitrary; its specific reactivity profile is matched to the gelation requirements for this class of energetic materials [1].

Sol-Gel Chemistry Energetic Materials Nanomaterials Synthesis

Optimized Substrate for Liquid-Phase Epoxidation with Titanosilicate Catalysts

The titanosilicate/H2O2 catalytic system is applied for the liquid-phase selective epoxidation of 1-pentene to produce 1,2-epoxypentane [1]. Studies on catalyst topology (MWW, MFI, MSE, MEL) demonstrate that the yield and selectivity for this specific reaction are highly dependent on the microenvironment of the titanium active sites [1]. For example, research on Ti-MWW catalysts has focused on modifying this microenvironment to enhance the highly selective epoxidation of 1-pentene . While analogous epoxidations of smaller alkenes like propene are well-established, the 1-pentene epoxidation presents distinct challenges and opportunities for catalyst optimization, making 1,2-epoxypentane a key product for evaluating novel catalyst performance [REFS-1, REFS-2].

Heterogeneous Catalysis Green Chemistry Zeolite Catalysis

1,2-Epoxypentane (CAS 1003-14-1): High-Value Application Scenarios for Informed Procurement


Synthesis of Enantioenriched (R)-1,2-Pentanediol for Chiral Building Blocks

Based on the direct evidence of high enantioselectivity (>99% ee) and yield (93%) in the SfEH1-catalyzed hydrolysis of 1,2-epoxypentane [1], this compound is the optimal substrate for producing (R)-1,2-pentanediol. This chiral diol is a valuable building block for synthesizing pharmaceuticals and agrochemicals. Procuring high-purity 1,2-epoxypentane enables a cost-effective and atom-economical route to this key intermediate, outperforming shorter-chain epoxide analogs in this specific biocatalytic process [1].

Precursor for Nanostructured Energetic Metal Oxide Aerogels

As documented in a patented sol-gel process [2], 1,2-epoxypentane functions as a proton scavenger for the controlled gelation of metal salts into nanostructured metal-oxide aerogels. This application is critical for developing next-generation energetic materials, catalysts, and sensors. Its specific chain length and reactivity profile make it a key formulation component for achieving the desired gelation kinetics and final aerogel morphology. Procuring 1,2-epoxypentane with high purity and consistent water content is essential for reproducible synthesis of these advanced nanomaterials [2].

Benchmark Substrate for Evaluating Titanosilicate Epoxidation Catalysts

The selective epoxidation of 1-pentene to 1,2-epoxypentane is a more demanding and informative model reaction than propene epoxidation for testing novel titanosilicate catalysts [REFS-3, REFS-4]. Researchers developing heterogeneous catalysts for green oxidation processes rely on high-purity 1,2-epoxypentane as a reference standard and for studying the impact of catalyst structure (e.g., Ti-MWW, Ti-MFI) on product selectivity. Procuring this compound is therefore essential for academic and industrial labs engaged in the development of next-generation oxidation technologies [REFS-3, REFS-4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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